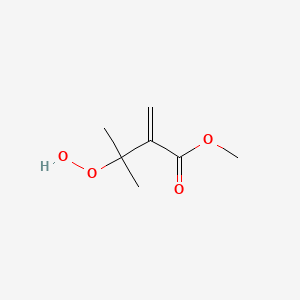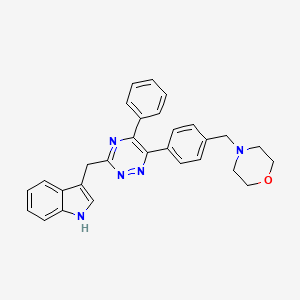![molecular formula C20H17BrN2O3 B14084276 4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 100627-92-7](/img/structure/B14084276.png)
4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide (1:1) is a chemical compound with a complex structure that includes a pyridinium ring, a nitrophenyl group, and a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of pyridine derivatives with appropriate nitrophenyl and phenylethyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The bromide ion is introduced through the use of hydrobromic acid or other bromide salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, chloride
- Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, iodide
- Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, fluoride
Uniqueness
Pyridinium, 4-[(4-nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)-, bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromide ion also influences its reactivity and solubility compared to other halide derivatives .
Properties
CAS No. |
100627-92-7 |
|---|---|
Molecular Formula |
C20H17BrN2O3 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide |
InChI |
InChI=1S/C20H17N2O3.BrH/c23-20(18-4-2-1-3-5-18)15-21-12-10-17(11-13-21)14-16-6-8-19(9-7-16)22(24)25;/h1-13H,14-15H2;1H/q+1;/p-1 |
InChI Key |
AQYPRORZGDPFKC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)CC3=CC=C(C=C3)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


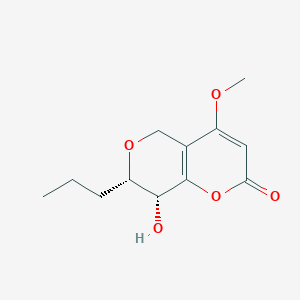

![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
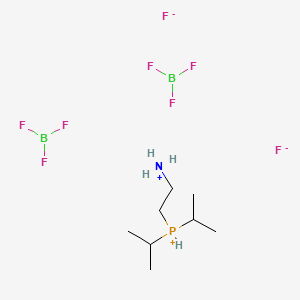

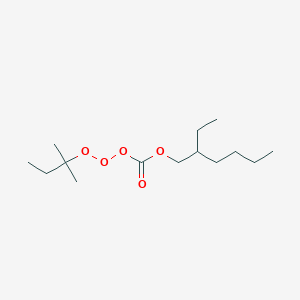
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
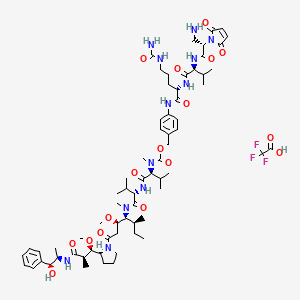
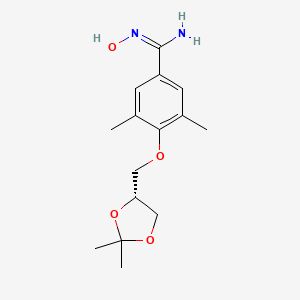
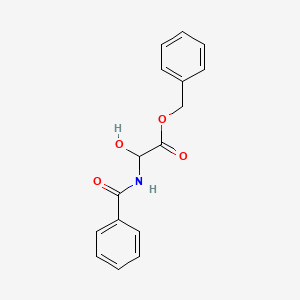
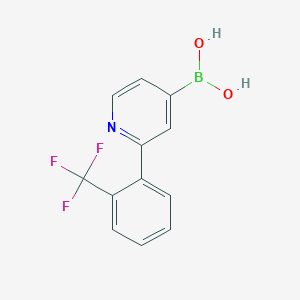
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
